molecular formula C9H10N2 B1661526 3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine CAS No. 918871-82-6

3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine

Cat. No.: B1661526
CAS No.: 918871-82-6
M. Wt: 146.19
InChI Key: MBXVOARLUVJISP-UHFFFAOYSA-N
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Description

3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a partially saturated pyrrole (2,5-dihydro-1H-pyrrol-3-yl) moiety. Its molecular formula is C₉H₁₀N₂, with an average mass of 146.19 g/mol (monoisotopic mass: 146.0844 g/mol) . The SMILES notation (C1C=C(CN1)C2=CN=CC=C2) and InChIKey (MBXVOARLUVJISP-UHFFFAOYSA-N) confirm the connectivity of the pyridine (at position 3) and dihydropyrrole rings . The compound is available as a dihydrochloride salt (CID 44437438, molecular weight 219.12 g/mol), enhancing its solubility for pharmaceutical applications .

Properties

CAS No.

918871-82-6

Molecular Formula

C9H10N2

Molecular Weight

146.19

IUPAC Name

3-(2,5-dihydro-1H-pyrrol-3-yl)pyridine

InChI

InChI=1S/C9H10N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-4,6,11H,5,7H2

InChI Key

MBXVOARLUVJISP-UHFFFAOYSA-N

SMILES

C1C=C(CN1)C2=CN=CC=C2

Canonical SMILES

C1C=C(CN1)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

  • 2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine :
    A positional isomer with the pyrrole attached to the pyridine’s 2-position. It shares the same molecular formula (C₉H₁₀N₂ ) and mass but exhibits distinct electronic properties due to altered ring conjugation. This structural difference may influence reactivity and binding interactions in biological systems .

Saturated and Fused Ring Systems

  • 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine: This compound features a tetrahydropyridine (partially saturated six-membered ring) fused to a pyrrolopyridine scaffold.

Substituent Variations

Functionalized Pyrrole Derivatives

  • 3-((4-Methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine (MPI) :
    A selanylimidazopyridine with a selenium atom and methoxyphenyl substituent. The selenium enhances redox activity, making MPI a candidate for antioxidant applications, whereas the target compound lacks this functionality .
  • 3a and 3b () :
    These derivatives include bulky substituents (e.g., naphthyl, thiophene, carboxylic acid) on the pyrrole ring. For example, 3b (5-(5-{[4-Methoxy-1-(naphthalen-2-yl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl]methyl}thiophen-2-yl)pyridine-3-carboxylic acid) has a carboxylic acid group, improving water solubility and enabling salt formation for drug formulation .

Halogenated Derivatives

  • 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol :
    Contains electron-withdrawing chlorine atoms and a propargyl alcohol group. The dichloro substitution increases electrophilicity, while the propargyl group enables click chemistry applications—features absent in the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability
3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine C₉H₁₀N₂ 146.19 Dihydropyrrole Low solubility (free base)
Dihydrochloride salt C₉H₁₂Cl₂N₂ 219.12 HCl salt High aqueous solubility
2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine C₉H₁₀N₂ 146.19 Positional isomer Similar to target compound
MPI (Selanylimidazopyridine) C₁₈H₁₅N₃OSe 376.29 Selenium, methoxyphenyl Enhanced redox activity

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